molecular formula C32H22Cl2N2O6S2 B4910172 N-[2-[benzoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbenzamide

N-[2-[benzoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbenzamide

Cat. No.: B4910172
M. Wt: 665.6 g/mol
InChI Key: KFCDRBMETLYSIQ-UHFFFAOYSA-N
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Description

N-[2-[benzoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbenzamide is a complex organic compound characterized by its unique structure, which includes benzoyl, chlorophenyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[benzoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbenzamide typically involves multiple steps, including nucleophilic aromatic substitution and electrophilic aromatic substitution reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include chlorobenzene, benzoyl chloride, and sulfonyl chloride, under conditions that may involve the use of catalysts and specific temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, while also optimizing reaction conditions to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[2-[benzoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-[2-[benzoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-[benzoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-[benzoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-[benzoyl-(4-chlorophenyl)sulfonylamino]phenyl]-N-(4-chlorophenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22Cl2N2O6S2/c33-25-15-19-27(20-16-25)43(39,40)35(31(37)23-9-3-1-4-10-23)29-13-7-8-14-30(29)36(32(38)24-11-5-2-6-12-24)44(41,42)28-21-17-26(34)18-22-28/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCDRBMETLYSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22Cl2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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